2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate
Description
The compound “2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate” features a benzothiazole core substituted with a methoxy group at the 6-position and a methyl group at the 3-position, forming a cationic 1,3-benzothiazol-3-ium system. This is linked via a diazenyl (azo) group to an N-ethylanilino moiety, with a terminal ethanol sulfate group. Such hybrid structures are rare in literature, making this compound a candidate for exploration in both materials science and medicinal chemistry.
Properties
CAS No. |
66693-25-2 |
|---|---|
Molecular Formula |
C38H46N8O8S3 |
Molecular Weight |
839.0 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate |
InChI |
InChI=1S/2C19H23N4O2S.H2O4S/c2*1-4-23(11-12-24)15-7-5-14(6-8-15)20-21-19-22(2)17-10-9-16(25-3)13-18(17)26-19;1-5(2,3)4/h2*5-10,13,24H,4,11-12H2,1-3H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
KCNIDFGVWKPDPF-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.CCN(CCO)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate typically involves multiple steps. One common approach includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring, which is then converted to an alkane.
Reduction: The nitro group is reduced to an amine.
Diazotization: The amine group is converted to a diazonium salt.
Coupling Reaction: The diazonium salt is coupled with another aromatic compound to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert certain functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce various amines or alcohols.
Scientific Research Applications
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol;sulfate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Azo Dye Analogues ():
The dye compound “7-anilino-3-[[4-[(2,4-dimethyl-6-sulphophenyl)azo]-2-methoxy-5-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid” features dual azo groups and sulfonic acid substituents. Its sulfonic acid groups confer high water solubility, critical for textile applications . The target compound’s ethanol sulfate group similarly enhances solubility but may reduce thermal stability compared to sulfonic acids.
Key Differences:
- Applications: ’s compound is explicitly a dye, while the target compound’s benzothiazolium core could enable fluorescence, expanding utility into bioimaging.
Structural Comparison Table
Biological Activity
The compound 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol; sulfate is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 839.02 g/mol. The compound features a benzothiazolium moiety and an azo group , which are known to contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 839.02 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Synthesis
The synthesis of this compound typically involves multi-step reactions, often utilizing various reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. The process may also involve the use of continuous flow reactors to optimize yield and purity during large-scale production.
Biological Activity
Research indicates that 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol; sulfate exhibits significant biological activity, particularly in the following areas:
Antioxidant Activity
Studies have shown that this compound can enhance antioxidant enzyme activities, such as superoxide dismutase and catalase, which play crucial roles in protecting cells from oxidative stress. The antioxidant properties may be linked to its ability to modulate nitric oxide levels and stimulate prostaglandin production .
Anticancer Potential
Preliminary investigations suggest that the compound may possess anticancer properties by inducing apoptosis in tumor cells. This effect could be mediated through the inhibition of specific proteasomal activities, leading to the accumulation of pro-apoptotic factors .
Gastroprotective Effects
In animal studies, zinc(II) complexes derived from this compound have demonstrated gastroprotective effects against ethanol-induced mucosal lesions. The mechanism appears to involve antioxidant activity and enhancement of gastric mucosal defense mechanisms .
Case Studies
- Gastroprotective Study : A study assessed the gastroprotective effect of a zinc(II) complex derived from the compound against ethanol-induced lesions in rats. The results indicated significant protection comparable to standard treatments like omeprazole, primarily through enhanced nitric oxide and prostaglandin E2 levels .
- Antioxidant Efficacy : Another study highlighted the compound's ability to increase antioxidant enzyme levels while reducing malondialdehyde levels, a marker of oxidative stress. Histological assessments confirmed reduced mucosal damage in treated groups .
The exact mechanisms by which 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol; sulfate exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with specific enzymes or receptors may play a critical role in modulating biological pathways related to cell survival and oxidative stress response.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Aminoazobenzene | Contains an azo group | Known for dyeing properties |
| Benzothiazole derivatives | Shares benzothiazole moiety | Exhibits diverse biological activities |
| Ethanolamine derivatives | Contains ethanolamine structure | Used in various industrial applications |
The unique combination of a benzothiazolium structure with diazenyl and ethanol functionalities in 2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethanol; sulfate enhances its reactivity and biological interactions compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
